N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is a compound that features a benzoxazole moiety fused with a phenyl ring and a fluorophenyl acetamide group. Benzoxazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science .
Mechanism of Action
Target of Action
The compound belongs to the class of benzoxazoles . Benzoxazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . .
Biochemical Pathways
Benzoxazole derivatives can potentially affect a wide range of biochemical pathways due to their diverse biological activities . The specific pathways affected by “N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide” would depend on its specific biological targets, which are currently unknown.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Some benzoxazole derivatives have shown favourable pharmacokinetic profiles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide typically involves the cyclization of 2-aminophenol with appropriate aldehydes or acids to form the benzoxazole ring. This is followed by coupling with 4-fluorophenyl acetamide. Common reagents used in these reactions include phosphorus trichloride (PCl3) and dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve high-yield reactions under milder conditions. For instance, the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in dimethylformamide (DMF) has been reported to produce high yields .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Solvents such as dimethylformamide (DMF) and dichloromethane (DCM) are frequently used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of larger bioactive molecules.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for potential therapeutic applications, including as an anti-inflammatory and antidiabetic agent.
Industry: Utilized in the development of optical brighteners and fluorescent probes
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Similar in structure but with a sulfur atom replacing the oxygen in the benzoxazole ring.
Benzimidazole Derivatives: Contain a nitrogen atom instead of oxygen in the benzoxazole ring.
Benzofuran Derivatives: Lack the nitrogen atom present in benzoxazole.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide is unique due to its specific combination of a benzoxazole ring with a fluorophenyl acetamide group, which imparts distinct biological and chemical properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O2/c22-16-10-8-14(9-11-16)12-20(25)23-17-5-3-4-15(13-17)21-24-18-6-1-2-7-19(18)26-21/h1-11,13H,12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYTVBPJIIUGFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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